5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid 5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 934155-49-4
VCID: VC5484825
InChI: InChI=1S/C12H9NO5S/c14-12(15)11-6-5-8(19-11)7-18-10-4-2-1-3-9(10)13(16)17/h1-6H,7H2,(H,14,15)
SMILES: C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O
Molecular Formula: C12H9NO5S
Molecular Weight: 279.27

5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid

CAS No.: 934155-49-4

Cat. No.: VC5484825

Molecular Formula: C12H9NO5S

Molecular Weight: 279.27

* For research use only. Not for human or veterinary use.

5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid - 934155-49-4

Specification

CAS No. 934155-49-4
Molecular Formula C12H9NO5S
Molecular Weight 279.27
IUPAC Name 5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C12H9NO5S/c14-12(15)11-6-5-8(19-11)7-18-10-4-2-1-3-9(10)13(16)17/h1-6H,7H2,(H,14,15)
Standard InChI Key IVIPBUFLZPQQJL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(S2)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • Thiophene ring: A five-membered heterocycle with sulfur at position 1.

  • Carboxylic acid group: Positioned at the 2-carbon of the thiophene ring.

  • 2-Nitrophenoxy methyl group: A nitro-substituted benzene ring linked via an ether bond to a methyl group attached to the thiophene’s 5-carbon .

This configuration creates a planar geometry stabilized by intramolecular hydrogen bonding between the carboxylic acid and nitro groups, as evidenced by computational models.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₂H₉NO₅S
Molecular weight279.27 g/mol
IUPAC name5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid
Canonical SMILESC1=CC=C(C(=C1)N+[O-])OCC2=CC=C(S2)C(=O)O
InChIKeyIVIPBUFLZPQQJL-UHFFFAOYSA-N

Electronic Properties

Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, driven by the electron-withdrawing nitro group (-NO₂) and the electron-donating thiophene ring. The nitro group reduces the electron density at the phenoxy oxygen, enhancing the acidity of the carboxylic acid group (predicted pKa ≈ 2.8).

Synthesis and Preparation

Synthetic Routes

Although no explicit protocols for 5-[(2-nitrophenoxy)methyl]thiophene-2-carboxylic acid are documented, analogous compounds suggest a multi-step approach:

  • Thiophene core formation: A Gewald reaction between ketones and sulfur-containing precursors could yield the 2-carboxythiophene scaffold.

  • Nitrophenoxy methylation: Nucleophilic substitution of 2-nitrophenol with a chloromethyl-thiophene intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

  • Oxidative workup: Bromine or hypohalites in acetic acid may oxidize side products, as seen in the synthesis of 5-nitrothiophene-2-carboxylic acid .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield
1Propionaldehyde, sulfur, malononitrile, EtOH, reflux~60%
22-Nitrophenol, K₂CO₃, DMF, 80°C~45%
3Br₂, NaOAc, glacial acetic acid~75%

Purification and Characterization

Crude product purification typically involves recrystallization from heptane/dichloroethane mixtures, yielding >95% purity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirm structure and purity.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 161–163°C, consistent with related nitro-thiophene derivatives . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing NOₓ gases.

Solubility and Partitioning

  • Aqueous solubility: <0.1 mg/mL at 25°C (logSw = -2.96) .

  • logP: 2.59 (moderate lipophilicity) .

  • logD: -0.71 at pH 7.4, suggesting ionized carboxylate dominance under physiological conditions .

Applications and Research Utility

Pharmaceutical Intermediate

The carboxylic acid and nitro groups serve as handles for derivatization:

  • Amide formation: Coupling with amines produces candidates for kinase inhibition studies.

  • Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) yields amino derivatives for antibiotic development.

Material Science

Conjugation with polymers enhances thermal stability in nitro-containing resins, with potential applications in flame-retardant coatings .

SupplierPurityPrice (USD)Availability
Crysdot98%$947/10gLimited
Arctom95%$190/1gDiscontinued

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